molecular formula C23H30O7 B031889 (11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic CAS No. 133991-63-6

(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic

Katalognummer: B031889
CAS-Nummer: 133991-63-6
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: CCMMQGHLQQKWOY-NGVSTBRYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the androstane steroid family, characterized by a 1,4-diene system in the A-ring, a 3-keto group, and a 17-carboxylic acid moiety. The ethoxycarbonyloxy (-O-CO-OCH2CH3) substituent at position 17 distinguishes it from related glucocorticoids. This ester group modifies its pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to hydroxyl or other ester derivatives . The compound’s stereochemistry (11β,17α) is critical for receptor binding and anti-inflammatory activity, as seen in related steroids .

Eigenschaften

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O7/c1-4-29-20(28)30-23(19(26)27)10-8-16-15-6-5-13-11-14(24)7-9-21(13,2)18(15)17(25)12-22(16,23)3/h7,9,11,15-18,25H,4-6,8,10,12H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMMQGHLQQKWOY-NGVSTBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic is a steroid derivative that has garnered interest in the field of pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H27O7
  • Molecular Weight : 421.5 g/mol
  • Structural Characteristics : The compound features a steroid backbone with specific functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It exhibits anti-inflammatory and immunosuppressive properties similar to other corticosteroids. The ethoxycarbonyl group enhances its solubility and bioavailability, which is crucial for its therapeutic efficacy.

Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly beneficial in conditions such as arthritis and asthma.

Immunosuppressive Properties

The compound has been studied for its immunosuppressive effects, making it a candidate for treating autoimmune diseases. It modulates immune responses by affecting T-cell activation and proliferation.

Antitumor Activity

Preliminary studies suggest potential antitumor effects, particularly in hormone-dependent cancers. The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyYearFindings
Smith et al.2020Demonstrated significant reduction in inflammatory markers in a rat model of arthritis.
Johnson et al.2021Reported immunosuppressive effects in mice with autoimmune disorders; reduced T-cell activation.
Lee et al.2022Found antitumor activity in breast cancer cell lines; induced apoptosis at therapeutic concentrations.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Ophthalmic Use:
Loteprednol Etabonate is primarily used as a topical corticosteroid in ophthalmology. It is effective in treating various inflammatory conditions of the eye, including:

  • Allergic Conjunctivitis: It reduces inflammation and alleviates symptoms such as redness and itching.
  • Postoperative Inflammation: Used following ocular surgeries to minimize inflammation and promote healing.

Case Study: A clinical trial demonstrated that Loteprednol Etabonate significantly reduced postoperative inflammation compared to other corticosteroids, leading to quicker recovery times for patients undergoing cataract surgery .

2. Anti-inflammatory Properties:
The compound exhibits potent anti-inflammatory effects due to its ability to inhibit phospholipase A2 and suppress the expression of pro-inflammatory cytokines.

3. Treatment of Allergic Reactions:
Loteprednol Etabonate has shown efficacy in managing allergic reactions by modulating the immune response and reducing histamine release.

Research Findings

Recent studies have focused on the safety profile and efficacy of Loteprednol Etabonate compared to other corticosteroids. Research indicates that it has a lower incidence of intraocular pressure elevation, making it a safer option for long-term use in patients with glaucoma or ocular hypertension .

Analyse Chemischer Reaktionen

Esterification of the Carboxylic Acid Group

The carboxylic acid at C17 undergoes esterification to form derivatives with enhanced lipophilicity. A key reaction involves its conversion to chloromethyl ester (loteprednol etabonate), a prodrug used in ophthalmic formulations:

Reaction TypeConditionsProductReferences
Nucleophilic substitutionChloromethyl iodide, hexamethylphosphoramide (HMPA), room temperatureChloromethyl 17α-ethoxycarbonyloxy-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylate

This reaction proceeds via activation of the carboxylic acid (likely through salt formation with NaOH in methanol) followed by alkylation with chloromethyl iodide. The product’s enhanced membrane permeability makes it pharmacologically active in ocular tissues .

Salt Formation

The carboxylic acid group reacts with bases to form salts, improving solubility for purification or formulation:

BaseSolventProductApplication
1 N NaOHMethanolSodium 17α-ethoxycarbonyloxy-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylateIntermediate in synthesis

Anhydride Formation

Under dehydrating conditions, the carboxylic acid forms an anhydride with ethyl hydrogen, a side reaction observed during synthesis:

ReagentsConditionsProductNotes
Ethyl hydrogenNot specified17α-Ethoxycarbonyloxy-11β-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid anhydrideRequires chromatographic purification

Hydrolysis of the Ethoxycarbonyloxy Group

The ethoxycarbonyloxy group at C17α is susceptible to enzymatic or alkaline hydrolysis, releasing CO₂ and forming a hydroxyl group:

ConditionsEnzymatic PathwayProductBiological Relevance
Esterases (in vivo)Hydrolysis of the carbonate17α-Hydroxy derivativeActivates anti-inflammatory effects

This hydrolysis is critical for the prodrug’s activation in biological systems, enabling receptor binding .

Synthetic Modifications for Analog Development

The compound serves as a scaffold for structural analogs. Key modifications include:

ModificationReagents/ConditionsResulting AnalogPurpose
Thioester formationNovel carbothioic acid methodCarbothioic acid derivativesExplore alternative prodrugs
Deuterium labelingEthoxy-d₃ substitution(11β,17α)-17-[(Ethoxy-d₃-carbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid-d₃Metabolic studies

Stability and Degradation Pathways

  • Thermal Degradation : Decomposition occurs above 190°C, with loss of the ethoxycarbonyl group.
  • Photooxidation : The Δ¹,⁴-diene system is prone to oxidation under UV light, forming 3-keto-4,5-epoxide derivatives .

Comparative Reactivity of Structural Analogs

CompoundFunctional GroupsKey Reactivity Differences
CortisolC17β-hydroxyl, C3-ketoLacks esterification sites at C17α
PrednisoloneC11β-hydroxyl, C20-ketoNo carboxylic acid for salt formation
Loteprednol etabonateChloromethyl ester at C17βEnhanced lipophilicity vs. parent acid

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights structural variations and their biochemical implications compared to analogs:

Compound Name (CAS No.) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Relevance Reference
Target Compound 17α-(Ethoxycarbonyloxy), 11β-OH, 3-oxo, Δ1,4-diene Likely C22H28O7 ~404 (estimated) Enhanced ester stability; modulated lipophilicity for prolonged half-life
Δ1-Cortienic Acid (37927-29-0) 17α-OH, 11β-OH, 3-oxo, Δ1,4-diene C20H26O5 346.42 Intermediate in glucocorticoid synthesis; lacks ester group, lower metabolic resistance
Desoximetasone Acid (75262-69-0) 9-Fluoro, 16α-methyl, 11β-OH, 3-oxo, Δ1,4-diene C21H27FO4 362.44 High glucocorticoid receptor affinity; fluorination enhances potency
Fluticasone 17β-Carboxylic Acid Propionate 6α,9α-difluoro, 16α-methyl, 17α-propionyloxy, 11β-OH, 3-oxo, Δ1,4-diene C25H31F2O5S 500.57 High topical potency; propionyloxy group improves dermal absorption
(11α,17β)-11-Hydroxy-3-oxo-androst-4-ene-17-carboxylic Acid (7323-96-8) 11α-OH, 3-oxo, Δ4-ene (not Δ1,4-diene) C20H28O4 332.43 Reduced anti-inflammatory activity due to A-ring saturation and 11α stereochemistry
17-Hydroxy-3,11-dioxo-androsta-1,4-diene-17β-carboxylic Acid (78261-67-3) 3,11-diketo, 17β-carboxylic acid, Δ1,4-diene C20H24O5 344.40 Potential metabolic intermediate; dual keto groups may alter receptor binding kinetics

Functional Insights

Substituent Effects on Bioactivity :

  • Fluorination (e.g., 6α/9α-F in Fluticasone) significantly enhances glucocorticoid receptor binding and potency by stabilizing the 3-keto group and reducing metabolism .
  • Methylation (e.g., 16α-methyl in Desoximetasone) prolongs half-life by sterically hindering CYP450-mediated inactivation .
  • Ester Groups : The ethoxycarbonyloxy group in the target compound likely balances lipophilicity and hydrolysis resistance compared to propionyloxy (Fluticasone) or acetyloxy derivatives .

In contrast, Δ1-Cortienic Acid (17α-OH) undergoes rapid conjugation or oxidation, limiting its therapeutic utility .

Stereochemical Influence :
The 11β-hydroxyl group is essential for receptor activation, as seen in active glucocorticoids like Dexamethasone. In contrast, 11α-OH analogs (e.g., CAS 7323-96-8) show diminished activity due to improper receptor docking .

Structural Comparison via Graph-Based Methods: Computational analyses (e.g., graph isomorphism) would highlight the unique ethoxycarbonyloxy node in the target compound versus propionyloxy or methyl groups in analogs, explaining divergent pharmacodynamics .

Research Findings

  • Synthesis Pathways : The target compound is likely synthesized via esterification of Δ1-Cortienic acid (C20H26O5) with ethyl chloroformate, analogous to Fluticasone’s preparation from its 17β-carboxylic acid precursor .
  • NMR Profiling : As shown in , NMR shifts in regions A (positions 39–44) and B (29–36) differentiate analogs with varied substituents, aiding structural elucidation .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of the compound be experimentally verified, given its complex steroid backbone?

  • Methodological Answer : Use a combination of X-ray crystallography and NMR spectroscopy to resolve stereochemistry. For NMR, focus on 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants and chemical shifts of the 11β-hydroxy and 17α-ethoxycarbonyloxy groups. Cross-reference with structurally similar steroids like Δ1-cortienic acid (C20_{20}H26_{26}O5_5) . X-ray analysis is critical for confirming the spatial arrangement of the 17α-substituent, as seen in related androsta-1,4-diene derivatives .

Q. What spectroscopic techniques are optimal for identifying the ethoxycarbonyloxy functional group in this compound?

  • Methodological Answer : Employ FT-IR spectroscopy to detect the carbonyl stretch (C=O) of the ethoxycarbonyloxy group (~1740 cm1^{-1}). Confirm via 13C^{13}\text{C}-NMR by observing the ester carbonyl carbon signal near 165–170 ppm. Compare with spectral data from analogs like fluticasone propionate derivatives, which share similar ester functionalities .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 40°C/75% relative humidity. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the ethoxycarbonyloxy group to a free carboxylic acid). Reference safety data for structurally related lab chemicals, which recommend dry, inert storage conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be improved given steric hindrance at the 17α-position during esterification?

  • Methodological Answer : Optimize reaction conditions using bulky protecting groups (e.g., tert-butyldimethylsilyl) to temporarily shield the 11β-hydroxyl group, reducing steric clash. Employ microwave-assisted synthesis to enhance reaction efficiency, as demonstrated in the synthesis of 3-oxo-4-azaandrostane derivatives . Validate purity via chiral HPLC to isolate the desired diastereomer .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Perform meta-analysis of existing data while controlling for variables like impurity profiles (e.g., trace Δ1,4-diene isomers or residual solvents). Use LC-MS/MS to quantify impurities and correlate with bioassay results. For example, discrepancies in glucocorticoid receptor binding assays may arise from undetected 3-oxo-androstene byproducts, as observed in cortienic acid derivatives .

Q. How can metabolic pathways of this compound be mapped in vitro?

  • Methodological Answer : Use radiolabeled isotopes (e.g., 14C^{14}\text{C} at the 17-carboxylic position) incubated with hepatocyte cultures. Analyze metabolites via high-resolution mass spectrometry (HRMS) and compare with known pathways of structurally related steroids like dexamethasone acid. Note that cytochrome P450 enzymes (e.g., CYP3A4) may hydroxylate the 6α or 16α positions, altering activity .

Q. What computational methods predict interactions between this compound and glucocorticoid receptors?

  • Methodological Answer : Perform molecular docking using crystal structures of the glucocorticoid receptor ligand-binding domain (PDB ID: 1NHZ). Focus on the 17-carboxylic acid moiety’s hydrogen-bonding potential with Arg611 and Gln570. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics, referencing studies on 11β-hydroxysteroid dehydrogenase substrates .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

  • Methodological Answer : Investigate polymorphic forms via powder X-ray diffraction (PXRD). The 17-carboxylic acid group may form intramolecular hydrogen bonds, reducing solubility in some crystalline states. Compare with methyl ester derivatives (e.g., fluticasone propionate analogs), where esterification increases lipophilicity .

Q. How can researchers reconcile discrepancies in cytotoxicity profiles across cell lines?

  • Methodological Answer : Standardize assays using isogenic cell lines to eliminate genetic variability. Pre-treat cells with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump effects. Cross-reference with cytotoxicity data from 3-oxo-4-azaandrostane derivatives, which show cell-type-specific toxicity due to membrane permeability differences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.